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Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide provides a detailed examination of the evolutionary conservation of
candidalysin, a pivotal peptide toxin secreted by Candida species. It explores the structural and
functional conservation of candidalysin orthologs, the signaling pathways they trigger in host
cells, and the experimental methodologies used for their characterization.

Introduction to Candidalysin

Candidalysin is the first cytolytic peptide toxin identified in a human fungal pathogen,
specifically Candida albicans.[1][2] It is a 31-amino acid amphipathic and a-helical peptide that
plays a critical role in the pathogenesis of mucosal infections.[1][3] Candidalysin is derived from
a larger precursor protein encoded by the ECE1 (Extent of Cell Elongation 1) gene.[3][4][5] The
ECEL gene is highly expressed during the yeast-to-hypha transition, a key virulence trait of C.
albicans.[2][6] The Ecelp polypeptide undergoes proteolytic processing by kexin proteases at
conserved lysine-arginine (KR) sites to release candidalysin and several other non-
candidalysin Ecel-derived peptides (NCEPSs).[1][3][5]

Functionally, candidalysin contributes to virulence by directly damaging epithelial cell
membranes, leading to cellular leakage and lysis.[2][7] This damage triggers host danger
response signaling pathways, initiating an inflammatory response characterized by the
production of various cytokines and the recruitment of immune cells, such as neutrophils.[2][7]

[8]
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Evolutionary Conservation of ECE1 and
Candidalysin

The ECE1 gene is not broadly conserved among fungal pathogens; its presence is primarily
restricted to a few closely related Candida species.[4][5][9] Orthologs of C. albicans Ecelp
have been identified in Candida dubliniensis and Candida tropicalis.[1][10][11][12] While the
overall Ecelp sequences show some divergence, the candidalysin-like region is flanked by
conserved kexin recognition sites, suggesting a similar processing mechanism.[1][13]

Sequence Alighment of Candidalysin Orthologs

A multiple sequence alignment of candidalysin peptides from C. albicans, C. dubliniensis, and
C. tropicalis reveals both conserved residues and species-specific variations.

Species Candidalysin Peptide Sequence

S--1-G-1-1-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-
W-I-K-R-1-Q-Q

C. albicans

S--1-G-1-1-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-
W-I-K-R-1-Q-Q

C. dubliniensis

S-1-1-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-

C. tropicalis
W-I-K-R-1-Q-Q

Sequence data is based on alignments found in the literature.[1][13]

Despite amino acid sequence variations, all identified candidalysins maintain a predominantly
a-helical secondary structure and amphipathic properties, which are crucial for their
membrane-disrupting activity.[1][10][11][12]

Candidalysin Variants within Species

Recent studies have also identified sequence variants of candidalysin within isolates of the
same species, including C. albicans, C. dubliniensis, and C. tropicalis.[14][15][16] These
variants exhibit differences in their biological activity, including their capacity to damage host
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cells and trigger immune responses.[14][17] For example, analysis of 182 C. albicans isolates
identified 10 candidalysin variants.[14][15]

Functional Conservation and Potency of
Candidalysin Orthologs

While candidalysin orthologs share a common function in damaging host cells, their potency
can differ significantly. Comparative studies have shown that candidalysins from C. dubliniensis
and C. tropicalis can have higher damaging and activation potential than that of C. albicans.[1]
[10][11]

Quantitative Comparison of Epithelial Cell Damage

The cytotoxic activity of candidalysin orthologs is commonly quantified by measuring the
release of lactate dehydrogenase (LDH) from epithelial cells.

LDH Release (% of

Candidalysin Origin Concentration (uM)

Control)
C. albicans 3 ~20%
15 ~50%
70 100%
C. dubliniensis 3 ~40%
15 ~80%
70 >100%
C. tropicalis 3 ~45%
15 ~90%
70 >100%

Data synthesized from studies on TR146 oral epithelial cells.[1]

Quantitative Comparison of Calcium Influx
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Candidalysin-induced membrane permeabilization leads to an influx of extracellular calcium.

Candidalysin Origin (70 . .
Time (minutes)

Calcium Influx (Relative

pM) Fluorescence Units)
C. albicans 10 ~1.5

30 ~2.0

180 ~2.5

C. dubliniensis 10 ~2.5

30 ~2.8

180 ~3.0

C. tropicalis 10 ~2.8

30 ~3.0

180 ~3.2

Data reflects the more rapid induction of calcium influx by C. dubliniensis and C. tropicalis

candidalysins.[1]

Quantitative Comparison of Cytokine Secretion

Candidalysins trigger the release of various pro-inflammatory cytokines from epithelial cells.
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Cytokine Ca-n(flidalysin Concentration (uM)  Secretion (pg/mL)
Origin

IL-1a C. albicans 15 ~20

C. dubliniensis 15 ~35

C. tropicalis 15 ~25

IL-13 C. albicans 15 ~5

C. dubliniensis 15 ~15

C. tropicalis 15 ~18

G-CSF C. albicans 3 ~1000

C. dubliniensis 3 ~1500

C. tropicalis 3 ~1800

GM-CSF C. albicans 3 ~200

C. dubliniensis 3 ~350

C. tropicalis 3 ~400

Data represents the mean secretion levels from treated epithelial cells.[1]

Host Cell Signhaling Pathways Activated by
Candidalysin

Candidalysin activates several key signaling pathways in host cells, which are central to the
innate immune response to Candida infections.

The MAPKI/c-Fos Signaling Pathway

A primary response to candidalysin involves the activation of the mitogen-activated protein
kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways.[18][19] This leads to the
activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory
cytokines.[2][7]
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Candidalysin-induced MAPK and c-Fos signaling pathway.
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The NLRP3 Inflammasome Activation Pathway

In phagocytic cells like macrophages and dendritic cells, candidalysin is a key trigger for the
activation of the NLRP3 inflammasome.[18][20][21] This leads to the cleavage of pro-caspase-

1 into active caspase-1, which in turn processes pro-IL-1f into its mature, secreted form.

Candidalysin

NLRP3 Inflammasome Assembly

Pro-Caspase-1

Active Caspase-1
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Click to download full resolution via product page

NLRP3 inflammasome activation by candidalysin.
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Key Experimental Protocols

The following protocols are fundamental for studying the biological activity of candidalysin and
its orthologs.

General Experimental Workflow

Start: Synthesize or Purify
Candidalysin Peptides

Culture Host Cells
(e.g., TR146 Epithelial Cells)

Treat Cells with Candidalysin
(Dose-response & Time-course)

Y Y
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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